![molecular formula C19H24F3N3O2 B3013539 1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one CAS No. 2197387-01-0](/img/structure/B3013539.png)
1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features, which include a cyclopropyl group, a pyridinyl moiety with a trifluoromethyl group, and piperidinyl and pyrrolidinyl rings. The presence of these functional groups suggests potential pharmacological properties, as seen in similar compounds studied for their biological activities, such as substance P antagonists and antibacterial agents .
Synthesis Analysis
The synthesis of related pyrrolidines and piperidines often involves the use of donor-acceptor cyclopropanes or cyclobutanes, which can be treated with various reagents to form the desired ring systems. For instance, a synthetic procedure using MgI2 as a Lewis acid has been shown to yield 2-unsubstituted pyrrolidines and piperidines with a high tolerance for various functional groups . Additionally, cycloaddition reactions followed by reductive opening of lactone-bridged adducts have been employed to synthesize cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are of interest for their potential as substance P antagonists .
Molecular Structure Analysis
The molecular structure of compounds similar to the one often exhibits specific conformational preferences. For example, in synthesized cyclopenta[c]piperidines, the axial-equatorial conformational preferences of the substituents were found to be opposite to those of the monocyclic piperidine analogues . The crystal structure of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, revealed a nonplanar molecule with the piperidine ring adopting a chair conformation .
Chemical Reactions Analysis
Compounds containing piperidine and pyrrolidine rings can participate in various chemical reactions. For instance, piperidine-mediated [3 + 3] cyclization has been used to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives from 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles . Additionally, displacement reactions with pyrrolidine and piperidine have been utilized to synthesize 7-substituted 1,8-naphthyridine derivatives with antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the crystal structure of a dipharmacophore compound, 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, showed two polymorphic forms with different molecular and crystal structures, indicating the potential for varied physical properties . The inhibitory activity of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid against mammalian topoisomerase II suggests that the presence of a cyclopropyl group and specific substituents can significantly impact the biological activity of these compounds .
科学的研究の応用
Topoisomerase II Inhibition
Compounds structurally related to the one have shown activity against mammalian topoisomerase II, an enzyme involved in DNA replication and cell division. For example, analogs have been assessed for their ability to inhibit topoisomerase II, leading to potential applications in anticancer therapy. One study reported a compound that exhibited modest in vitro cytotoxicity and in vivo activity against certain cancer cells, suggesting a pathway for developing new anticancer agents (Wentland et al., 1993).
Synthetic Applications
Research into cyclopropanone equivalents and their use in synthetic applications has been explored. These equivalents, prepared from related compounds, can react with various nucleophiles, facilitating the formation of pyrroles, pyrrolines, and pyrrolizidines. Such synthetic routes offer novel methods for constructing complex organic molecules with potential applications in drug development and chemical synthesis (Wasserman et al., 1989).
Antibacterial Agents
Derivatives of cyclopropyl-containing compounds have been synthesized and evaluated as antibacterial agents. These studies aim to develop potent antibacterial compounds by modifying the molecular structure to enhance activity against various bacterial strains. For instance, the synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids demonstrated potential as antibacterial agents, highlighting the significance of structural modifications in drug development (Miyamoto et al., 1987).
Synthesis of Piperidines and Pyrrolidines
The synthesis of piperidines and pyrrolidines from donor-acceptor cyclopropanes and cyclobutanes presents an efficient approach to access these heterocycles. These compounds are crucial in medicinal chemistry due to their presence in a variety of bioactive molecules. The methodology provides a versatile route to these classes of compounds, broadening the toolkit available for chemical synthesis and drug discovery (Garve et al., 2017).
将来の方向性
The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential applications in various fields. Given the importance of trifluoromethylpyridine and its intermediates in the development of agrochemical and pharmaceutical compounds , this compound could have significant potential for future research and development.
特性
IUPAC Name |
1-cyclopropyl-3-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O2/c20-19(21,22)16-2-1-3-17(23-16)27-12-13-6-9-24(10-7-13)15-8-11-25(18(15)26)14-4-5-14/h1-3,13-15H,4-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWVRRSVHVVSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)

![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)
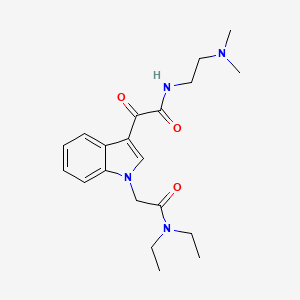
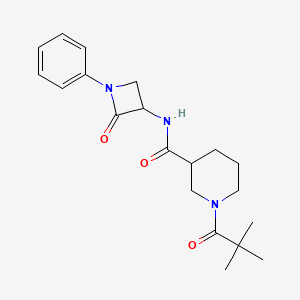
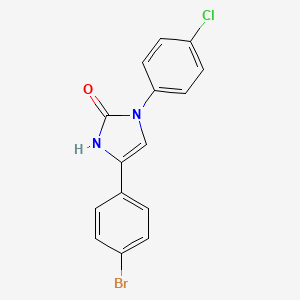
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)
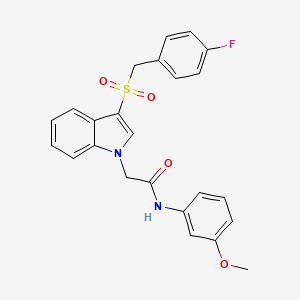
![Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B3013474.png)
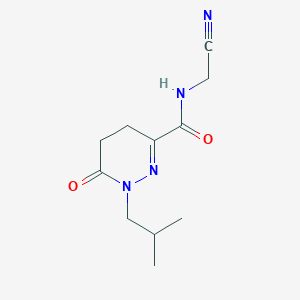
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3013476.png)
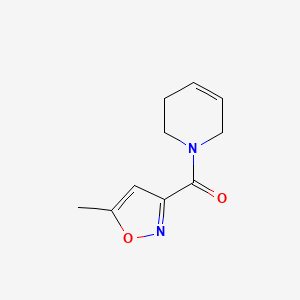
![4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B3013478.png)